molecular formula C15H25NO3Si B13461290 Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate

Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B13461290
M. Wt: 295.45 g/mol
InChI Key: WCADEZDZARCXOF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps. One common method starts with the nitration of ethyl 4-hydroxybenzoate to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using zinc powder and acetic acid . The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

These systems offer advantages such as improved reaction control, higher yields, and better safety profiles compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Zinc powder and acetic acid are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate largely depends on its functional groups. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the amino group. The amino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-hydroxybenzoate: Lacks the TBDMS protection, making it more reactive.

    Ethyl 4-nitro-3-((tert-butyldimethylsilyl)oxy)benzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.

Uniqueness

Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is unique due to the presence of the TBDMS-protected hydroxyl group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C15H25NO3Si

Molecular Weight

295.45 g/mol

IUPAC Name

ethyl 4-amino-3-[tert-butyl(dimethyl)silyl]oxybenzoate

InChI

InChI=1S/C15H25NO3Si/c1-7-18-14(17)11-8-9-12(16)13(10-11)19-20(5,6)15(2,3)4/h8-10H,7,16H2,1-6H3

InChI Key

WCADEZDZARCXOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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